5-Pyridin-2-ylpentan-1-amine;hydrochloride
Overview
Description
5-Pyridin-2-ylpentan-1-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a pyridine ring attached to a pentan-1-amine chain, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-ylpentan-1-amine;hydrochloride typically involves the reaction of pyridine derivatives with pentan-1-amine under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine, which undergoes a series of reactions including cyclization and bromination to form the desired product . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-ylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
5-Pyridin-2-ylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Pyridin-2-ylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrimidine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
5-Pyridin-2-ylpentan-1-amine;hydrochloride is unique due to its specific structure, which combines the properties of both pyridine and pentan-1-amine. This unique combination allows it to interact with a variety of biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-pyridin-2-ylpentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c11-8-4-1-2-6-10-7-3-5-9-12-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOABZOCXBYNWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704585 | |
Record name | 5-(Pyridin-2-yl)pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-14-8 | |
Record name | 5-(Pyridin-2-yl)pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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